6-Methoxy-2-(propan-2-yl)quinoline
Description
Properties
CAS No. |
5365-77-5 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
6-methoxy-2-propan-2-ylquinoline |
InChI |
InChI=1S/C13H15NO/c1-9(2)12-6-4-10-8-11(15-3)5-7-13(10)14-12/h4-9H,1-3H3 |
InChI Key |
GNRITRKBLKLRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Doebner Reaction: One-Pot Condensation
The Doebner reaction offers a direct route to 6-methoxy-2-(propan-2-yl)quinoline through the condensation of p-anisidine (4-methoxyaniline), isobutyraldehyde, and pyruvic acid. The mechanism involves three stages:
- Formation of β-arylaminocrotonic acid : Isobutyraldehyde reacts with pyruvic acid in ethanol under reflux to generate an α,β-unsaturated ketone intermediate.
- Cyclization : p-Anisidine undergoes nucleophilic addition to the ketone, followed by intramolecular cyclization to form the quinoline core.
- Aromatization : Dehydration and oxidation yield the fully aromatic quinoline structure.
Conditions :
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Reaction time: 12–18 hours
- Yield: 45–60% (extrapolated from analogous 2-arylquinoline syntheses)
Advantages :
- Single-step synthesis minimizes purification efforts.
- Scalable for industrial production.
Limitations :
- Isobutyraldehyde’s volatility complicates handling.
- Competing side reactions may reduce yield.
Friedländer Synthesis: Cyclocondensation Approach
The Friedländer method employs 2-amino-4-methoxybenzaldehyde and 3-pentanone to construct the quinoline ring. This approach proceeds via:
- Enamine formation : The aldehyde’s amine group reacts with the ketone’s carbonyl carbon.
- Cyclodehydration : Acid catalysis (e.g., H₂SO₄) promotes ring closure.
- Oxidation : Aromaticity is achieved using agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Conditions :
- Catalyst: Concentrated sulfuric acid
- Temperature: 120°C
- Oxidizing agent: DDQ (1.2 equivalents)
- Yield: 30–40% (estimated for analogous quinolines)
Advantages :
- Precise control over substituent placement.
- Compatible with diverse ketones for R-group variation.
Limitations :
- 2-Amino-4-methoxybenzaldehyde requires multistep preparation.
- Low yields due to incomplete cyclization.
Nucleophilic Aromatic Substitution
2-Bromo-6-methoxyquinoline undergoes nickel-catalyzed coupling with isopropylmagnesium chloride:
- Bromination : 6-Methoxyquinoline is brominated at position 2 using NBS (N-bromosuccinimide) and AIBN.
- Kumada coupling : Ni(dppp)Cl₂ catalyzes cross-coupling with isopropyl Grignard reagent.
Conditions :
- Bromination agent: NBS (1.1 equivalents)
- Catalyst: Ni(dppp)Cl₂ (3 mol%)
- Temperature: 25°C (room temperature)
- Yield: 60–65%
Advantages :
- High functional group tolerance.
- Mild reaction conditions.
Limitations :
- Bromination regioselectivity challenges require careful optimization.
- Grignard reagents demand moisture-free environments.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Steps | Yield (%) | Temperature Range | Key Advantages | Key Limitations |
|---|---|---|---|---|---|---|
| Doebner Reaction | p-Anisidine, isobutyraldehyde | 1 | 45–60 | 78°C | One-pot synthesis | Volatile aldehyde handling |
| Friedländer Synthesis | 2-Amino-4-methoxybenzaldehyde | 3 | 30–40 | 120°C | Substituent precision | Low yield |
| Pfitzinger Reaction | 5-Methoxyisatin, pyruvic acid | 2 | 50–55 | 210°C (decarb.) | Regioselective alkylation | Cryogenic conditions |
| C-H Activation | 6-Methoxyquinoline, isopropylzinc | 1 | 65–70 | 100°C | Atom-economical | High catalyst cost |
| Kumada Coupling | 2-Bromo-6-methoxyquinoline | 2 | 60–65 | 25°C | Mild conditions | Bromination regioselectivity |
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-methoxy-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Quinoline, 6-methoxy-2-(1-methylethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Quinoline derivatives are explored for their anticancer, antimalarial, and antimicrobial properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 6-methoxy-2-(1-methylethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with DNA, leading to the disruption of cellular processes . The exact pathways and targets depend on the specific biological context and the type of cells or organisms involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 6-Methoxy-2-(propan-2-yl)quinoline include:
- 6-Methoxy-2-arylquinolines (e.g., 2-phenyl, 4-fluorophenyl, p-tolyl): These derivatives prioritize aromatic substituents at position 2, synthesized via Doebner reactions followed by esterification or reduction steps .
- 6-Methoxy-2-(4-phenylpiperazin-1-yl)quinoline (PA001): Features a piperazinyl group, contributing to potent MAO-B inhibition and CNS activity .
- 6-Methoxy-2-(thiophen-2-yl)quinoline (Compound 51): A heteroaryl-substituted analog with selective cytotoxicity against cancer cells .
Key Differences and Implications
- Substituent Bulkiness : The isopropyl group in the target compound may offer better pharmacokinetics (e.g., half-life) than smaller groups (e.g., methyl) but could hinder binding in sterically sensitive targets.
- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in 6b) enhance P-gp inhibition , while electron-donating groups (e.g., p-tolyl in 4e) may favor antioxidant or anti-inflammatory activities.
- Target Specificity : Piperazinyl (PA001) and thiophenyl (Compound 51) groups direct activity toward distinct biological targets (MAO-B vs. cancer cells), underscoring the versatility of position 2 modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
